5,5'-Difluoro BAPTA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

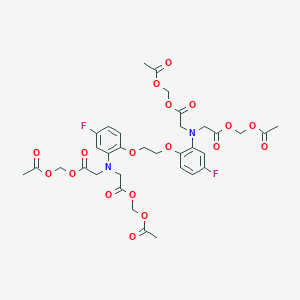

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-4-fluorophenoxy]ethoxy]-5-fluoroanilino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38F2N2O18/c1-21(39)49-17-53-31(43)13-37(14-32(44)54-18-50-22(2)40)27-11-25(35)5-7-29(27)47-9-10-48-30-8-6-26(36)12-28(30)38(15-33(45)55-19-51-23(3)41)16-34(46)56-20-52-24(4)42/h5-8,11-12H,9-10,13-20H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREZMAAQVYVESP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=C(C=CC(=C1)F)OCCOC2=C(C=C(C=C2)F)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H38F2N2O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376342 |

Source

|

| Record name | 5,5'-Difluoro BAPTA AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

800.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156027-00-8 |

Source

|

| Record name | 5,5'-Difluoro BAPTA AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,5'-Difluoro BAPTA: Mechanism and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5'-Difluoro BAPTA, a high-affinity and selective fluorescent indicator for intracellular calcium (Ca²⁺) measurements. The document delves into its core mechanism of action as a calcium chelator, its physicochemical properties, and its primary application in the quantitative measurement of cytosolic free calcium using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for cell loading and ¹⁹F NMR-based calcium determination are provided, alongside a discussion of its advantages and limitations. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their investigations of calcium signaling pathways.

Core Mechanism of Calcium Chelation

This compound (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a derivative of the parent calcium chelator BAPTA. The fundamental mechanism of action for all BAPTA derivatives lies in their specific molecular structure, which forms a coordination complex with calcium ions.

The core structure consists of two aniline nitrogen atoms and four carboxylate groups linked by an ethylene glycol diether bridge. These eight coordinating atoms create a cage-like structure that selectively encapsulates a single Ca²⁺ ion. The addition of electron-withdrawing fluorine atoms at the 5 and 5' positions of the benzene rings modifies the electron density of the phenoxy oxygen atoms, thereby altering the binding affinity for Ca²⁺ compared to the parent BAPTA molecule.

A key advantage of BAPTA and its derivatives is their high selectivity for Ca²⁺ over other divalent cations, most notably magnesium (Mg²⁺), which is present at much higher concentrations within the cell. This high selectivity is crucial for accurately measuring or buffering intracellular Ca²⁺ without perturbing Mg²⁺-dependent cellular processes. Furthermore, the Ca²⁺ binding of BAPTA derivatives is relatively insensitive to changes in intracellular pH within the physiological range.

Physicochemical and Binding Properties

| Property | Value | Conditions |

| Ca²⁺ Dissociation Constant (K_d) | ~635 nM | In the absence of Mg²⁺ |

| ~705 nM | In the presence of 1 mM Mg²⁺ | |

| Selectivity for Ca²⁺ over Mg²⁺ | High (characteristic of BAPTA derivatives) | |

| pH Sensitivity | Relatively insensitive in the physiological range | |

| Binding Kinetics | Fast on- and off-rates | Characteristic of BAPTA derivatives |

Key Applications

The primary application of this compound is the measurement of intracellular free Ca²⁺ concentration using ¹⁹F NMR spectroscopy. The fluorine atoms provide a distinct NMR signal that shifts upon Ca²⁺ binding, allowing for the quantification of both the free and Ca²⁺-bound forms of the chelator.

Measurement of Intracellular Calcium by ¹⁹F NMR

This technique offers a non-invasive method to determine intracellular Ca²⁺ levels in cell suspensions and even in perfused organs. The distinct chemical shifts of the fluorine nuclei in the free and Ca²⁺-bound states of this compound allow for the calculation of the free calcium concentration.

Experimental Protocols

Loading Cells with this compound AM

For intracellular applications, the membrane-impermeant this compound is used in its acetoxymethyl (AM) ester form. The lipophilic AM ester readily crosses the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form of the chelator in the cytosol.

Materials:

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% w/v in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Cultured cells

Procedure:

-

Stock Solution Preparation: Prepare a 1-10 mM stock solution of this compound, AM in anhydrous DMSO. Store in small, single-use aliquots at -20°C, protected from light and moisture.

-

Loading Solution Preparation:

-

For a final loading concentration of 10-50 µM, dilute the stock solution into HBSS.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the this compound, AM stock solution with an equal volume of 20% Pluronic® F-127.

-

Vortex this mixture and then dilute it into the final volume of pre-warmed (37°C) HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the prepared loading solution to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.

-

-

Washing:

-

After incubation, remove the loading solution.

-

Wash the cells two to three times with fresh, warm HBSS to remove any extracellular AM ester.

-

-

De-esterification:

-

Incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

-

The cells are now loaded with this compound and are ready for the experiment.

-

Measurement of Intracellular Ca²⁺ using ¹⁹F NMR

Materials:

-

Cells loaded with this compound (from Protocol 4.1)

-

NMR spectrometer equipped with a fluorine probe

-

Perfusion system (for cell suspensions or perfused organs)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

For cell suspensions, gently pellet the loaded cells and resuspend them in a suitable buffer at a high density.

-

For perfused organs, cannulate the organ and place it within the NMR coil, ensuring continuous perfusion with oxygenated buffer.

-

-

NMR Data Acquisition:

-

Tune the ¹⁹F probe to the appropriate frequency.

-

Acquire ¹⁹F NMR spectra using a standard pulse-acquire sequence. Key parameters to optimize include the pulse width, repetition time, and number of scans to achieve an adequate signal-to-noise ratio.

-

Distinct peaks for the free and Ca²⁺-bound forms of this compound should be observable.

-

-

Data Analysis:

-

Integrate the areas of the peaks corresponding to the free and Ca²⁺-bound this compound.

-

Calculate the intracellular free calcium concentration using the following equation: [Ca²⁺] = K_d * ([Ca-BAPTA] / [Free BAPTA]) Where K_d is the dissociation constant of this compound for Ca²⁺ under the experimental conditions.

-

Mandatory Visualizations

Caption: Experimental workflow for loading cells with this compound AM.

References

5,5'-Difluoro BAPTA: A Technical Guide to Its Calcium Dissociation Constant and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5'-Difluoro BAPTA is a crucial tool in the study of calcium signaling, serving as a non-fluorescent chelator with a high affinity for calcium ions.[1] Its utility in controlling intracellular calcium concentrations allows for the precise investigation of calcium's role in a myriad of cellular processes.[2][3] This guide provides a comprehensive overview of the calcium dissociation constant (Kd) of this compound, detailed experimental protocols for its determination, and its application in dissecting calcium-dependent signaling pathways.

Quantitative Data on Calcium Binding

The dissociation constant (Kd) is a fundamental parameter that quantifies the affinity of a chelator for an ion. In the case of this compound, the Kd for calcium is influenced by experimental conditions such as pH, ionic strength, and temperature. The following table summarizes the reported Kd values under various conditions.

| Parameter | Dissociation Constant (Kd) | Experimental Conditions |

| Ca²⁺ | 635 nM | 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05[4] |

| Ca²⁺ | 635 nM | No Mg²⁺ present[4] |

| Ca²⁺ | 705 nM | 1 mM Mg²⁺ present[4] |

| Fe²⁺ | 50 nM | Not specified[5][6] |

Experimental Protocols for Kd Determination

Accurate determination of the Kd is critical for the effective use of this compound in buffering intracellular calcium to a specific concentration. Below are detailed methodologies for determining the Ca²⁺ dissociation constant.

Spectrophotometric Analysis

This method relies on the change in absorbance of BAPTA upon binding to calcium.

Materials:

-

This compound

-

TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine)

-

Calcium chloride (CaCl₂) standard solution

-

Zinc chloride (ZnCl₂) solution

-

Buffered measurement solution

Protocol:

-

Prepare a 0.15 mM solution of this compound in the desired measurement buffer.

-

To account for potential zinc binding, add TPEN to a final concentration of 0.2 mM.[7]

-

Record the baseline absorbance spectrum of the BAPTA/TPEN solution (typically scanning from 250-350 nm).[7]

-

Perform a step-wise titration by adding known concentrations of CaCl₂ to the solution. For each addition, allow the solution to equilibrate and then record the full absorbance spectrum.[7]

-

The binding of calcium to BAPTA will result in a shift in the absorbance spectrum.[7]

-

The dissociation constant can be calculated by fitting the absorbance changes at a specific wavelength to a binding isotherm.

¹⁹F NMR Spectroscopy

This compound's fluorine atoms provide a sensitive probe for monitoring cation binding via ¹⁹F NMR, as the chemical shift is sensitive to the local electronic environment.[5]

Materials:

-

This compound

-

Calcium chloride (CaCl₂) standard solution

-

NMR buffer (e.g., a buffered solution with a known ionic strength)

-

NMR spectrometer with a fluorine probe

Protocol:

-

Dissolve a known concentration of this compound in the NMR buffer.

-

Acquire a ¹⁹F NMR spectrum of the apo-chelator (calcium-free).

-

Incrementally add known amounts of CaCl₂ to the NMR tube.

-

Acquire a ¹⁹F NMR spectrum after each addition, ensuring the sample has reached equilibrium.

-

The chemical shift of the fluorine resonance will change upon calcium binding.

-

Plot the change in chemical shift as a function of the free calcium concentration and fit the data to a suitable binding model to determine the Kd.

Visualization of Methodologies and Pathways

Experimental Workflow for Kd Determination

The following diagram outlines the general workflow for determining the dissociation constant of this compound.

Caption: Workflow for determining the calcium dissociation constant.

Role in G-Protein Coupled Receptor (GPCR) Signaling

This compound is frequently used to buffer intracellular calcium, thereby elucidating the role of calcium as a second messenger in signaling pathways such as those initiated by GPCRs. The acetoxymethyl (AM) ester form of this compound is membrane-permeant and can be loaded into cells, where intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.[2][3][8]

Caption: GPCR signaling pathway modulated by this compound.

By buffering the increase in cytosolic calcium, this compound allows researchers to investigate the necessity of the calcium signal for the activation of downstream effectors. This approach is invaluable in drug development for identifying and characterizing compounds that modulate GPCR signaling pathways.

References

- 1. scbt.com [scbt.com]

- 2. biotium.com [biotium.com]

- 3. thomassci.com [thomassci.com]

- 4. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - BG [thermofisher.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. 5, 5'-Difluoro BAPTA, AM Ester - Biotium [bioscience.co.uk]

5,5'-Difluoro BAPTA AM: A Technical Guide to a High-Affinity Intracellular Calcium Chelator

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Difluoro BAPTA AM is a high-affinity, cell-permeant chelator used for the precise control of intracellular calcium concentrations ([Ca²⁺]i). As a derivative of the widely used calcium buffer BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), the 5,5'-difluoro modification confers a higher affinity for Ca²⁺, making it a powerful tool for investigating cellular processes that are exquisitely sensitive to changes in calcium levels. Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant this compound within the cytosol. This technical guide provides an in-depth overview of the mechanism of action, key quantitative data, experimental protocols, and applications of this compound AM in dissecting calcium-dependent signaling pathways.

Core Mechanism of Action

The utility of this compound AM lies in its two-step mechanism of action.[1][2][3] Initially, the lipophilic AM ester groups facilitate its passage across the plasma membrane into the cell.[1][2][3] Once inside, cytosolic esterases hydrolyze these AM groups, rendering the molecule hydrophilic and trapping the active form, this compound, within the intracellular environment.[1][2][3] The active chelator possesses a high affinity for calcium ions, rapidly binding to free Ca²⁺ in the cytosol. This buffering action effectively clamps the intracellular calcium concentration at a low level, allowing researchers to probe the necessity of calcium signaling in a multitude of cellular pathways.[1][2][3] By observing the attenuation or abolition of a cellular response in the presence of this compound, a causal link to calcium signaling can be established. One of the key advantages of BAPTA and its derivatives is their relative insensitivity to changes in intracellular pH within the physiological range.[4]

Quantitative Data

The following table summarizes the key physicochemical and binding properties of this compound.

| Parameter | Value | Notes |

| Ca²⁺ Dissociation Constant (Kd) | 635 nM | In 115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.2 |

| Fe²⁺ Dissociation Constant (Kd) | 50 nM | |

| Molecular Weight | 800.67 g/mol (AM ester) | |

| Solubility | Soluble in DMSO, DMF, EtOAc, CHCl₃ | The AM ester form is soluble in organic solvents. |

| Storage | -20°C, desiccated, protected from light | Stable for at least 2 years under these conditions. |

Experimental Protocols

The following is a generalized protocol for loading cells with this compound AM. Optimal conditions, including concentration and incubation time, are cell-type dependent and should be empirically determined.

Reagent Preparation

-

This compound AM Stock Solution (1-10 mM): Dissolve this compound AM in anhydrous dimethyl sulfoxide (DMSO). Store in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Pluronic™ F-127 Stock Solution (10-20% w/v in DMSO): Pluronic™ F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.

-

Probenecid Stock Solution (100-250 mM in 1 M NaOH or buffer): Probenecid is an organic anion transporter inhibitor that can be used to reduce the leakage of the de-esterified chelator from the cells.

Cell Loading Procedure

-

Cell Preparation: Culture cells on a suitable substrate (e.g., coverslips, glass-bottom dishes, or multi-well plates) to the desired confluency.

-

Loading Buffer Preparation: On the day of the experiment, prepare the loading buffer. Dilute the this compound AM stock solution into a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or serum-free medium) to the final desired working concentration (typically in the range of 1-50 µM).

-

To aid in solubilization, the this compound AM stock solution can be mixed with an equal volume of 20% Pluronic™ F-127 before final dilution in the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.

-

If using probenecid, add it to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Incubation: Remove the culture medium and wash the cells once with the physiological buffer. Add the prepared loading buffer to the cells and incubate for 15-60 minutes at 37°C.

-

Washing: After incubation, aspirate the loading solution and wash the cells two to three times with a fresh, warm physiological buffer to remove any extracellular this compound AM.

-

De-esterification: Incubate the cells in a fresh physiological buffer for an additional 30 minutes at 37°C to allow for complete hydrolysis of the AM esters by intracellular esterases. The cells are now loaded with this compound and are ready for the experiment.

Applications in Elucidating Signaling Pathways

This compound AM has been utilized in various research areas to investigate the role of calcium in complex signaling cascades.

Neuroscience Research: Neuroprotection in Ischemic Injury

In the context of neuroscience, intracellular calcium overload is a key mediator of neuronal damage following ischemic events. Studies have shown that cell-permeant calcium chelators, including this compound, can be neuroprotective.[5] By buffering the pathological increase in intracellular calcium, these chelators attenuate glutamate-induced neurotoxicity and can reduce the volume of cortical infarction in animal models of focal ischemia.[5] The neuroprotective effects of different BAPTA derivatives have been shown to correlate with their affinity for Ca²⁺.[5]

Apoptosis in Hematological Cancers

Recent research has implicated a role for intracellular calcium signaling in the survival of certain cancer cells. In a study on hematological cancer cell lines, the use of 5,5'-difluoro-BAPTA-AM helped to uncover a potential Ca²⁺-independent mechanism of action for BAPTA derivatives.[6] While BAPTA-AM induced apoptosis, this effect was also observed with analogs having a low affinity for calcium, suggesting an off-target effect.[6] This research points towards the inhibition of the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) as a Ca²⁺-independent mechanism through which BAPTA can impair cellular metabolism and induce apoptosis in MCL-1-dependent cancers.[6] This highlights the importance of using appropriate controls to distinguish between calcium-dependent and independent effects of chelators.

Experimental Workflow

The following diagram illustrates a general workflow for using this compound AM to investigate the role of calcium in a cellular response.

Conclusion

This compound AM is a valuable tool for researchers investigating the intricate roles of intracellular calcium signaling. Its high affinity for Ca²⁺ allows for effective buffering of cytosolic calcium, enabling the elucidation of calcium-dependent cellular processes. However, as with any pharmacological tool, it is crucial for researchers to be aware of potential off-target effects and to include appropriate controls in their experimental design. This technical guide provides a comprehensive foundation for the effective application of this compound AM in diverse research settings.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. biotium.com [biotium.com]

- 4. thomassci.com [thomassci.com]

- 5. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Selective Embrace: A Technical Deep Dive into 5,5'-Difluoro BAPTA's Affinity for Calcium

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous second messengers, orchestrating a vast array of physiological processes, from gene transcription and muscle contraction to apoptosis. The ability to precisely measure and control intracellular Ca²⁺ concentrations is paramount to unraveling these complex pathways. 5,5'-Difluoro BAPTA, a fluorinated derivative of the chelator BAPTA, has emerged as a powerful tool for these investigations. Its high selectivity for Ca²⁺, coupled with its utility in ¹⁹F NMR studies, makes it an invaluable asset for researchers. This technical guide provides a comprehensive overview of the core principles underlying this compound's selectivity for Ca²⁺, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

The Foundation of Selectivity: Chemical Structure and Ion Coordination

The remarkable selectivity of this compound for Ca²⁺ is rooted in its molecular architecture. Like its parent compound, BAPTA (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid), it features a cage-like structure formed by two aniline nitrogen atoms, two ether oxygen atoms, and four carboxylate groups. This arrangement creates a coordination sphere that is sterically and electronically optimized for the ionic radius and charge density of Ca²⁺.

The introduction of fluorine atoms at the 5 and 5' positions of the aromatic rings has a nuanced effect on the chelator's properties. These electron-withdrawing groups modulate the pKa of the aniline nitrogens, influencing the pH dependence of Ca²⁺ binding. While BAPTA derivatives are generally less pH-sensitive than their predecessor EGTA, these modifications fine-tune the affinity and selectivity profile of the molecule.

Quantitative Analysis of Ion Selectivity

The dissociation constant (Kd) is a critical measure of the affinity between a chelator and an ion; a lower Kd signifies a higher affinity. The selectivity of this compound for Ca²⁺ is best illustrated by comparing its Kd for Ca²⁺ with those for other biologically relevant divalent cations.

| Ion | Dissociation Constant (Kd) | Experimental Conditions |

| Ca²⁺ | 635 nM | In the absence of Mg²⁺. Measured in 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05.[1] |

| Ca²⁺ | 705 nM | In the presence of 1 mM Mg²⁺. Measured in 10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05.[1] |

| Fe²⁺ | 50 nM | [2][3][4][5] |

Experimental Protocols

Determining Ca²⁺ Binding Affinity via UV-Vis Spectrophotometry

A common method to determine the dissociation constant of a chelator like this compound is through UV-Vis spectrophotometry by monitoring changes in its absorbance spectrum upon ion binding.

Materials:

-

This compound

-

Calcium chloride (CaCl₂) standard solution

-

Buffer solution (e.g., 10 mM MOPS, 100 mM KCl, pH 7.2)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound in the buffer.

-

Prepare a series of CaCl₂ solutions of known concentrations in the same buffer.

-

-

Spectrophotometric Titration:

-

Place a known concentration of this compound in a quartz cuvette.

-

Record the initial absorbance spectrum.

-

Incrementally add small aliquots of the CaCl₂ stock solution to the cuvette.

-

After each addition, allow the solution to equilibrate and then record the full absorbance spectrum.

-

-

Data Analysis:

-

The binding of Ca²⁺ to this compound will result in a change in the absorbance at specific wavelengths.

-

Plot the change in absorbance as a function of the free Ca²⁺ concentration.

-

Fit the resulting binding curve to a suitable equation (e.g., the Hill equation) to determine the dissociation constant (Kd).

-

Visualizing the Role of this compound in a Biological Context

Store-Operated Calcium Entry (SOCE) Signaling Pathway

This compound is an invaluable tool for dissecting Ca²⁺-dependent signaling pathways such as Store-Operated Calcium Entry (SOCE). SOCE is a crucial mechanism for replenishing intracellular Ca²⁺ stores and is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). By buffering intracellular Ca²⁺, this compound can be used to investigate the downstream consequences of SOCE.

Caption: Store-Operated Calcium Entry (SOCE) Pathway.

Experimental Workflow for Determining Ion Selectivity

The following diagram illustrates a generalized workflow for determining the selectivity of a chelator like this compound for Ca²⁺ over other divalent cations.

Caption: Workflow for Determining Ion Selectivity.

Conclusion

This compound stands as a testament to the power of targeted chemical design in advancing biological research. Its high selectivity for Ca²⁺, a consequence of its unique structural and electronic properties, allows for precise manipulation and measurement of this critical second messenger. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers aiming to leverage the capabilities of this compound in their studies of Ca²⁺-mediated cellular processes. As our understanding of the "calcium signalosome" continues to evolve, the role of such sophisticated molecular tools will undoubtedly become even more central to discovery.

References

- 1. interchim.fr [interchim.fr]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - RU [thermofisher.com]

An In-depth Technical Guide to 5,5'-Difluoro BAPTA-AM: Structure, Function, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5,5'-Difluoro BAPTA-AM, a cell-permeant calcium chelator. The document details its chemical structure, mechanism of action, key quantitative data, and detailed experimental protocols for its application in cellular and physiological research.

Core Concepts: Chemical Structure and Properties

This compound-AM is a non-fluorescent calcium (Ca²⁺) indicator and a derivative of the widely used Ca²⁺ chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid).[1] The defining features of this molecule are the fluorine atoms substituted at the 5 and 5' positions of the BAPTA backbone and the acetoxymethyl (AM) ester groups. These modifications confer specific properties that are advantageous for particular research applications.

The AM ester groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, this compound, in the cytosol.[1][2] This active form is a potent and selective chelator of Ca²⁺ ions.

The fluorine substitutions make this compound particularly suitable for the measurement of intracellular free Ca²⁺ concentrations using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4][5] This technique is not sensitive to the high natural background fluorescence present in some cells.[3]

Chemical Structure:

-

Synonyms: 5FBAPTA-AM; 1,2-Bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester

-

Appearance: White to off-white crystalline powder.[3]

-

Solubility: Soluble in DMSO, DMF, EtOAc, or CHCl₃.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound-AM and its active form, this compound.

| Parameter | Value | Reference(s) |

| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ | [1][2] |

| Molecular Weight | 800.67 g/mol | [1] |

| Purity | ≥97% (HPLC) | [3] |

| CAS Number | 128255-42-5 | [3] |

| Storage and Stability | Store at -20°C, protected from light and moisture. Stable for at least 2 years. | [2][3] |

Table 1: Physicochemical Properties of this compound-AM

| Parameter | Value | Conditions | Reference(s) |

| Ca²⁺ Dissociation Constant (Kd) | 635 nM | In the absence of Mg²⁺ | [6] |

| Ca²⁺ Dissociation Constant (Kd) | 0.70 µM | In the presence of 1 mM Mg²⁺ | |

| Selectivity | High for Ca²⁺ | Not significantly affected by physiological Mg²⁺ concentrations or pH changes between 6-8. | [3][5] |

Table 2: Calcium Binding Properties of this compound (Active Form)

Mechanism of Action and Cellular Loading

The utility of this compound-AM lies in its ability to be loaded into live cells and subsequently buffer intracellular Ca²⁺. The process is a two-step mechanism.

Experimental Protocols

General Protocol for Loading Cells with this compound-AM

This protocol provides a general guideline for loading adherent cells. Optimization of concentrations and incubation times is highly recommended for each specific cell line and experimental condition.

Materials:

-

This compound-AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, to aid solubilization)

-

Balanced salt solution or cell culture medium (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on coverslips or in microplates

Procedure:

-

Prepare Stock Solution: Dissolve this compound-AM in anhydrous DMSO to a stock concentration of 1-10 mM.

-

Prepare Loading Buffer: Dilute the stock solution into a balanced salt solution or serum-free medium to a final working concentration, typically in the range of 1-50 µM. The optimal concentration should be determined empirically for each cell type. If using Pluronic® F-127, it can be added to the loading buffer at a final concentration of 0.02-0.04%.

-

Cell Loading: a. Remove the culture medium from the cells. b. Wash the cells once with the balanced salt solution. c. Add the loading buffer containing this compound-AM to the cells. d. Incubate the cells for 15-60 minutes at 37°C.

-

Washing: After incubation, remove the loading solution and wash the cells two to three times with fresh, warm balanced salt solution or culture medium to remove any extracellular chelator.

-

De-esterification: Incubate the cells in fresh medium for at least 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases. The cells are now loaded with the active this compound and are ready for the experiment.

Protocol for Measuring Intracellular Ca²⁺ using ¹⁹F NMR Spectroscopy

This protocol outlines the general steps for using this compound-AM to measure intracellular Ca²⁺ concentrations via ¹⁹F NMR.

Materials:

-

Cells or tissue loaded with this compound as described in Protocol 4.1.

-

NMR spectrometer equipped for ¹⁹F detection.

-

Perfusion system for tissues or organs, if applicable.

Procedure:

-

Cell/Tissue Preparation: Load the cells or perfuse the tissue with this compound-AM as described previously. Ensure adequate washing to remove extracellular probe.

-

NMR Data Acquisition: a. Place the sample within the NMR spectrometer. b. Acquire ¹⁹F NMR spectra. The spectra will show distinct peaks for the free this compound and the Ca²⁺-bound form. c. The chemical shift or the areas of the resonances from the free and complexed forms can be used to determine the free Ca²⁺ concentration.[5]

-

Data Analysis: a. Calculate the ratio of the areas of the Ca²⁺-bound and free this compound peaks. b. Use the known Kd of this compound for Ca²⁺ to calculate the intracellular free Ca²⁺ concentration using the following formula: [Ca²⁺] = Kd * ([Ca²⁺-BAPTA] / [Free BAPTA])

References

- 1. biotium.com [biotium.com]

- 2. thomassci.com [thomassci.com]

- 3. adipogen.com [adipogen.com]

- 4. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - TW [thermofisher.com]

5,5'-Difluoro BAPTA: A Technical Guide to its Solubility in DMSO and Application in Calcium Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility of 5,5'-Difluoro BAPTA in Dimethyl Sulfoxide (DMSO) and its application as a crucial tool for investigating intracellular calcium signaling pathways. This document details experimental protocols and presents key data in a structured format to aid researchers in their experimental design and execution.

Introduction to this compound

This compound (1,2-bis(2-amino-5-fluorophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a high-affinity, selective calcium chelator. Like its parent compound BAPTA, it is an invaluable tool for buffering intracellular calcium concentrations ([Ca²⁺]i) and elucidating the role of calcium in a myriad of cellular processes. The difluorinated derivative offers specific advantages, including altered calcium binding kinetics and the potential for ¹⁹F NMR studies. To facilitate its use in cellular assays, this compound is often used in its cell-permeant acetoxymethyl (AM) ester form. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active chelator in the cytoplasm.

Solubility of this compound in DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound and its AM ester due to its excellent solvating properties for this class of compounds and its miscibility with aqueous media used in cell culture.

Quantitative Solubility Data

While specific quantitative solubility values for this compound and its AM ester in DMSO are not consistently published across all suppliers, the available data for the parent BAPTA compounds provide a strong indication of their solubility.

| Compound | Form | Solvent | Reported Solubility | Molar Mass ( g/mol ) | Molar Solubility (approx.) |

| This compound, AM Ester | Acetoxymethyl Ester | DMSO | Soluble[1][2] | 800.66 | Not specified, but sufficient for stock solutions |

| BAPTA | Free Acid | DMSO | ~20 mg/mL[3] | 476.44 | ~42 mM |

| BAPTA, AM Ester | Acetoxymethyl Ester | DMSO | >16.3 mg/mL[4], ~20 mg/mL[5] | 764.68 | >21.3 mM, ~26 mM |

Based on the data for analogous compounds, it is reasonable to expect that this compound, AM Ester has a solubility in DMSO well sufficient for the preparation of concentrated stock solutions in the millimolar range (e.g., 1-10 mM), which are standard for cell-based assays.

Experimental Protocols

Preparation of a 10 mM Stock Solution of this compound, AM Ester in DMSO

This protocol describes the preparation of a concentrated stock solution of the cell-permeant form of the chelator.

Materials:

-

This compound, AM Ester (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Microcentrifuge tubes

Procedure:

-

Allow the vial containing this compound, AM Ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weigh out the desired amount of the compound. For a 10 mM stock solution, you will need approximately 8.01 mg per 1 mL of DMSO.

-

Add the appropriate volume of anhydrous DMSO to the vial or a microcentrifuge tube containing the solid.

-

Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution[4].

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

Workflow for preparing a stock solution of this compound, AM Ester in DMSO.

Cell Loading with this compound, AM Ester for Intracellular Calcium Chelation

This protocol outlines the general procedure for introducing the chelator into live cells.

Materials:

-

10 mM stock solution of this compound, AM Ester in DMSO

-

Pluronic® F-127, 20% solution in DMSO (optional, but recommended)

-

Physiological buffer suitable for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells

Procedure:

-

Prepare Loading Buffer:

-

Thaw an aliquot of the 10 mM this compound, AM Ester stock solution.

-

For a final loading concentration of 10 µM, dilute the stock solution 1:1000 in the physiological buffer.

-

To aid in the dispersion of the AM ester in the aqueous buffer and prevent precipitation, it is recommended to first mix the required volume of the BAPTA-AM stock with an equal volume of 20% Pluronic® F-127 before diluting it into the final volume of pre-warmed buffer[6]. The final concentration of Pluronic® F-127 should be around 0.02%.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with the pre-warmed physiological buffer.

-

Add the prepared loading buffer to the cells.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

After incubation, wash the cells two to three times with fresh, warm physiological buffer to remove extracellular this compound, AM Ester.

-

Incubate the cells for an additional 30 minutes in the fresh buffer to allow for complete de-esterification of the AM esters by intracellular esterases.

-

-

The cells are now loaded with this compound and are ready for the experiment to investigate calcium-dependent signaling pathways.

Application in Studying Store-Operated Calcium Entry (SOCE)

This compound is a powerful tool for dissecting calcium signaling pathways, such as Store-Operated Calcium Entry (SOCE). SOCE is a major mechanism for calcium influx into cells, which is activated in response to the depletion of calcium from intracellular stores like the endoplasmic reticulum (ER).

The key molecular players in SOCE are the STIM proteins (stromal interaction molecules) in the ER membrane, which act as calcium sensors, and the Orai proteins, which form the calcium channels in the plasma membrane[1][7].

Signaling pathway of Store-Operated Calcium Entry (SOCE).

By loading cells with this compound, researchers can chelate the intracellular calcium released from the ER and the subsequent influx through Orai channels. If a cellular response is diminished or abolished in the presence of this compound, it provides strong evidence for the calcium-dependency of that response.

Experimental Workflow for Investigating SOCE using this compound

Investigating SOCE using this compound.

Conclusion

This compound is a vital tool for researchers investigating the complex roles of intracellular calcium. Its reliable solubility in DMSO allows for the straightforward preparation of stock solutions for cell-based experiments. By following the detailed protocols and understanding its application in studying signaling pathways like SOCE, scientists and drug development professionals can effectively utilize this chelator to advance our understanding of calcium-mediated cellular functions and identify potential therapeutic targets.

References

- 1. STIM AND ORAI, THE LONG AWAITED CONSTITUENTS OF STORE-OPERATED CALCIUM ENTRY - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. apexbt.com [apexbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Forms and functions of store-operated calcium entry mediators, STIM and Orai - PubMed [pubmed.ncbi.nlm.nih.gov]

5,5'-Difluoro BAPTA: A High-Fidelity Tool for Intracellular Calcium Chelation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5,5'-Difluoro BAPTA, a high-affinity intracellular calcium chelator. It details the key advantages of its use, presents comparative quantitative data, offers detailed experimental protocols, and illustrates its application in dissecting calcium-dependent signaling pathways.

Core Advantages of this compound

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a fluorescent calcium indicator and a potent chelator that offers several distinct advantages for studying the intricate role of calcium in cellular physiology. Its strategic fluorination enhances its utility in various research applications.

A primary benefit of this compound, and BAPTA derivatives in general, is their relative insensitivity to changes in intracellular pH within the physiological range.[1][2] This characteristic ensures that fluctuations in cellular pH do not significantly impact the accuracy of calcium measurements, a common challenge with other classes of calcium indicators.

Furthermore, BAPTA and its derivatives are known for their rapid binding and release of calcium ions.[1][2] This fast kinetic profile allows for the effective buffering of rapid and transient changes in intracellular calcium concentrations, making it an invaluable tool for studying dynamic cellular processes. The acetoxymethyl (AM) ester form of this compound is membrane-permeant, allowing for straightforward loading into live cells. Once inside the cell, cytosolic esterases cleave the AM ester groups, trapping the active, membrane-impermeant form of the chelator in the cytoplasm.[1][2]

Quantitative Data Presentation

The selection of an appropriate calcium chelator is critical for experimental success and depends on the specific intracellular calcium concentrations and dynamics being investigated. The following table provides a comparative summary of the key quantitative properties of this compound and other commonly used BAPTA derivatives.

| Chelator | Kd for Ca2+ (No Mg2+) | Kd for Ca2+ (1 mM Mg2+) | On-Rate (kon) (M-1s-1) | Off-Rate (koff) (s-1) | Selectivity (Ca2+ vs. Mg2+) |

| This compound | 635 nM | 705 nM | ~108 - 109 (inferred) | Not specified | High |

| BAPTA | 160 nM | 700 nM | ~4.0 - 5.5 x 108 | ~79 - 257 | >105 |

| 5,5'-Dibromo BAPTA | 1.6 µM | Not specified | ~108 - 109 (inferred) | Not specified | High |

| 5,5'-Dimethyl BAPTA | 40 nM | Not specified | Not specified | Not specified | High |

Note: The on-rate for this compound is inferred from data on BAPTA and other derivatives, which are known to have very fast association rates.

Experimental Protocols

This section provides a detailed methodology for loading cells with the membrane-permeant acetoxymethyl (AM) ester form of this compound to buffer intracellular calcium.

Protocol 1: Loading of Cultured Cells with this compound-AM

Materials:

-

This compound, AM ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional)

Procedure:

-

Stock Solution Preparation:

-

Prepare a 2-5 mM stock solution of this compound, AM in anhydrous DMSO.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture.

-

-

Loading Buffer Preparation:

-

On the day of the experiment, prepare the loading buffer. For a final loading concentration of 10 µM this compound, AM, dilute the stock solution into HBSS.

-

To aid in the dispersion of the AM ester in the aqueous loading buffer, first mix the this compound, AM stock with an equal volume of a 10% (w/v) stock solution of Pluronic® F-127 in DMSO. Vortex this mixture and then dilute it into the final volume of HBSS. The final concentration of Pluronic® F-127 should be approximately 0.02%.

-

Optional: To inhibit the activity of organic anion transporters that may extrude the de-esterified chelator from the cells, probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.

-

-

Cell Loading:

-

Replace the cell culture medium with the prepared loading buffer.

-

Incubate the cells at 37°C for 30-60 minutes. The optimal loading time and concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

-

-

Washing and De-esterification:

-

After incubation, wash the cells two to three times with fresh, warm HBSS to remove extracellular this compound, AM.

-

Incubate the cells for an additional 30 minutes in fresh HBSS at 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

-

The cells are now loaded with this compound and are ready for the experiment.

-

Mandatory Visualization

Experimental Workflow

Caption: Experimental workflow for intracellular calcium buffering using this compound-AM.

Signaling Pathway: Role of Calcium in Pollen Tube Growth

This compound has been utilized in plant biology to investigate the critical role of the intracellular calcium gradient in pollen tube growth. This process is dependent on a tip-focused influx of extracellular calcium, which creates a steep intracellular calcium gradient that is essential for polarized growth. By injecting BAPTA-type buffers with varying affinities, researchers can dissect the relationship between the calcium gradient and the mechanics of cell elongation.

Caption: Role of this compound in modulating the calcium gradient and inhibiting pollen tube growth.

References

An In-depth Technical Guide to 5,5'-Difluoro BAPTA for Studying Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of physiological processes, from neurotransmission and muscle contraction to gene expression and cell fate. The precise spatial and temporal regulation of intracellular Ca²⁺ concentrations, known as calcium homeostasis, is therefore critical for cellular function. To dissect the intricate mechanisms of calcium signaling, researchers rely on a variety of tools to both manipulate and monitor intracellular Ca²⁺ levels. Among these, the family of chelators based on 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA) has proven indispensable.

This technical guide provides a comprehensive overview of a key member of this family, 5,5'-Difluoro BAPTA, and its cell-permeant acetoxymethyl (AM) ester form. Renowned for its utility in ¹⁹F nuclear magnetic resonance (NMR) spectroscopy, this compound offers a unique and powerful method for the quantitative measurement of intracellular free Ca²⁺ concentrations. This document will detail its physicochemical properties, provide in-depth experimental protocols for its use, and illustrate its application in studying various calcium signaling pathways.

Core Properties of this compound

This compound is a derivative of the parent BAPTA molecule, engineered to possess distinct characteristics beneficial for experimental applications. The addition of fluorine atoms to the benzene rings significantly alters its properties, most notably enabling its use as a ¹⁹F NMR probe for calcium.

Physicochemical and Binding Characteristics

A summary of the key quantitative data for this compound and its AM ester is presented in the table below. This information is crucial for the effective design and interpretation of experiments.

| Property | Value | Conditions / Notes |

| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈ (AM Ester) | |

| Molecular Weight | 800.67 g/mol (AM Ester)[1] | |

| Appearance | White to off-white crystalline powder[2] | |

| Solubility (AM Ester) | Soluble in DMSO, DMF, EtOAc, or CHCl₃[2] | Anhydrous DMSO is recommended for preparing stock solutions. |

| Storage (AM Ester) | Store desiccated at -20°C, protected from light and moisture.[2] | Stable for at least 2 years under these conditions.[2] |

| Calcium Dissociation Constant (Kd) | 635 nM | In the absence of Mg²⁺ (10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05)[3] |

| 705 nM | In the presence of 1 mM Mg²⁺ (10 mM HEPES, 115 mM KCl, 20 mM NaCl, pH 7.05)[3] | |

| Selectivity | High selectivity for Ca²⁺ over Mg²⁺.[4][5] | Unaffected by free Mg²⁺ concentrations less than 10 mM.[4] Also shows selectivity over other divalent cations like Zn²⁺, Fe²⁺, and Mn²⁺.[4] |

Mechanism of Action for Intracellular Calcium Measurement

The utility of this compound in living cells is made possible through its acetoxymethyl (AM) ester derivative. The lipophilic AM groups facilitate the passive diffusion of the molecule across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, converting the molecule into its active, membrane-impermeant form, this compound.[6] This active form is then free to bind with high selectivity to intracellular Ca²⁺ ions.

The key to its application in ¹⁹F NMR lies in the distinct chemical shifts of the fluorine atoms in the free versus the Ca²⁺-bound state of the chelator. By measuring the relative abundance of these two states, a quantitative determination of the intracellular free Ca²⁺ concentration can be achieved.[4]

Mechanism of this compound-AM cell loading and calcium chelation.

Experimental Protocols

Preparation of Stock and Loading Solutions

A detailed protocol for preparing this compound-AM for cell loading is provided below. This protocol can be adapted for various cell types, but empirical optimization is recommended.

-

Prepare Stock Solution:

-

Dissolve this compound-AM in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 1-10 mM.

-

For example, to make a 2 mM stock solution, dissolve 1 mg of this compound-AM (MW = 800.67 g/mol ) in approximately 624.5 µL of anhydrous DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, prepare the loading buffer. The final working concentration typically ranges from 1-50 µM, which should be optimized for the specific cell type and experimental conditions.

-

For a final loading concentration of 10 µM, dilute the stock solution into a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a serum-free medium.

-

To aid in the dispersion of the lipophilic AM ester, it is recommended to first mix the required volume of the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the final volume of the physiological buffer.[7] The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

-

If dye extrusion is a concern, the organic anion transport inhibitor probenecid can be added to the loading buffer at a final concentration of 1-2.5 mM.[7]

-

Cell Loading Procedure

The following workflow outlines a standard procedure for loading adherent cells with this compound-AM.

General workflow for loading cells with this compound-AM.

-

Cell Preparation: Plate cells on a suitable culture dish and grow them to the desired confluency.

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with a pre-warmed physiological buffer (e.g., HBSS).

-

Add the prepared loading buffer containing this compound-AM to the cells, ensuring the entire surface is covered.

-

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically for each cell type.

-

Washing: After incubation, aspirate the loading solution and wash the cells two to three times with pre-warmed physiological buffer to remove any extracellular this compound-AM.

-

De-esterification: It is advisable to allow for a de-esterification period of at least 30 minutes at room temperature or 37°C in fresh physiological buffer to ensure complete cleavage of the AM esters by intracellular esterases.

-

Experiment: The cells are now loaded with this compound and are ready for the experiment.

¹⁹F NMR Spectroscopy for Intracellular Calcium Measurement

The following provides a general outline for acquiring and analyzing ¹⁹F NMR data for the determination of intracellular Ca²⁺.

-

NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer equipped with a fluorine probe.

-

Tune the probe to the ¹⁹F frequency.

-

Acquire ¹⁹F NMR spectra using a standard one-pulse sequence.

-

Maintain the sample temperature at 37°C throughout the experiment.

-

-

Data Acquisition:

-

Acquire a baseline ¹⁹F NMR spectrum of the loaded cells. Two distinct peaks should be observable, corresponding to the Ca²⁺-bound and Ca²⁺-free forms of this compound.

-

Introduce the stimulus of interest (e.g., agonist, ionophore) to the cells and acquire a series of time-resolved ¹⁹F NMR spectra to monitor changes in intracellular Ca²⁺.

-

-

Data Analysis:

-

Integrate the areas of the peaks corresponding to the Ca²⁺-bound (A_bound) and Ca²⁺-free (A_free) forms of this compound.

-

Calculate the intracellular free Ca²⁺ concentration using the following equation, where Kd is the dissociation constant of this compound for Ca²⁺ under the experimental conditions:

[Ca²⁺]_i = Kd * (A_bound / A_free)

-

Applications in Studying Calcium Homeostasis

This compound is a powerful tool for investigating a variety of calcium-dependent signaling pathways. Its ability to provide quantitative measurements of intracellular Ca²⁺ makes it particularly valuable for understanding the dynamics of calcium homeostasis.

Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry is a crucial mechanism for replenishing intracellular Ca²⁺ stores and for sustaining Ca²⁺ signaling. By providing a quantitative measure of the rise in cytosolic Ca²⁺ following store depletion, this compound can be used to study the kinetics and regulation of SOCE.

References

- 1. Presynaptic calcium dynamics and transmitter release evoked by single action potentials at mammalian central synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Measuring calcium dynamics in living cells with Genetically Encodable Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of intracellular calcium in vivo via fluorine-19 nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

A Technical Guide to 19F NMR for Intracellular Calcium Measurement Using 5,5'-Difluoro BAPTA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of using the fluorinated chelator 5,5'-Difluoro BAPTA (5,5'-F2-BAPTA) for the quantitative measurement of intracellular free calcium ([Ca²⁺]i) by 19F Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique offers a non-invasive method to determine [Ca²⁺]i in living cells and tissues.

Core Principle: Slow-Exchange Kinetics Yield Distinct Signals

The fundamental principle behind the use of this compound as a ¹⁹F NMR Ca²⁺ indicator lies in its "slow-exchange" kinetics on the NMR timescale.[1][2][3] This means that the rate at which Ca²⁺ ions bind to and dissociate from the 5,5'-F2-BAPTA molecule is slow compared to the difference in the resonance frequencies of the fluorine nuclei in the free and Ca²⁺-bound states.

Consequently, the ¹⁹F NMR spectrum of a sample containing 5,5'-F2-BAPTA and Ca²⁺ will display two distinct and well-resolved resonance peaks: one corresponding to the fluorine atoms of the free chelator (5,5'-F2-BAPTA) and another for the fluorine atoms of the calcium-bound chelator (Ca²⁺-5,5'-F2-BAPTA).[1][2] The relative areas of these two peaks are directly proportional to the concentrations of the free and calcium-bound forms of the chelator.

This slow-exchange regimen is advantageous as it allows for the direct quantification of the free and bound populations, from which the intracellular free Ca²⁺ concentration can be calculated.[1][2] The large chemical shift difference between the bound and free forms further enhances the accuracy of this method.[2][3][4]

The relationship between the concentrations of free and bound 5,5'-F2-BAPTA and the intracellular free calcium concentration is described by the following equilibrium equation:

[Ca²⁺]i = Kd * [Ca²⁺-5,5'-F2-BAPTA] / [5,5'-F2-BAPTA]

where Kd is the dissociation constant of the Ca²⁺-5,5'-F2-BAPTA complex.

Logical Workflow for [Ca²⁺]i Measurement

The following diagram illustrates the logical workflow for determining intracellular calcium concentration using this compound and ¹⁹F NMR.

Caption: Logical workflow for determining intracellular Ca²⁺ with 5,5'-F2-BAPTA.

Quantitative Data

The accuracy of the [Ca²⁺]i measurement is critically dependent on the dissociation constant (Kd) of the Ca²⁺-5,5'-F2-BAPTA complex. It is important to use a Kd value determined under conditions that closely mimic the intracellular environment (pH, temperature, and ionic strength).

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | 635 nM | No Mg²⁺ | [5] |

| 705 nM | 1 mM Mg²⁺ | [5] | |

| 232 nM | 25°C | [6] | |

| 285 nM | 30°C | [6] | |

| 337 nM | 37°C | [6] | |

| Dissociation Constant (Kd) for Pb²⁺ | 2 x 10⁻¹⁰ M | 30°C, pH 7.1, 0.5 mM Mg²⁺ | [7] |

| ¹⁹F Chemical Shift | Large shift upon Ca²⁺ binding | - | [2][3][4] |

Experimental Protocols

Cell Loading with this compound-AM

The cell-permeant acetoxymethyl ester form of this compound (5,5'-F2-BAPTA-AM) is used to load the chelator into intact cells.[4][6][8] Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the membrane-impermeant 5,5'-F2-BAPTA in the cytoplasm.[4]

Materials:

-

This compound-AM (acetoxymethyl ester)

-

Dimethyl sulfoxide (DMSO)

-

Pluronic F-127 (optional, to aid solubilization)

-

Cell culture medium or appropriate buffer

Procedure:

-

Prepare a stock solution of 5,5'-F2-BAPTA-AM in high-quality, anhydrous DMSO. The concentration of the stock solution is typically in the range of 10-100 mM.

-

For cell loading, dilute the 5,5'-F2-BAPTA-AM stock solution into the cell culture medium or desired buffer to the final loading concentration (typically 1-10 µM). To prevent precipitation, it can be beneficial to first mix the stock solution with an equal volume of a 20% (w/v) solution of Pluronic F-127 in DMSO before diluting into the aqueous medium.

-

Incubate the cells with the 5,5'-F2-BAPTA-AM containing medium for a sufficient duration to allow for de-esterification and accumulation of the chelator. The optimal loading time and temperature will vary depending on the cell type and should be determined empirically (e.g., 30-60 minutes at 37°C).

-

After loading, wash the cells with fresh medium or buffer to remove any extracellular 5,5'-F2-BAPTA-AM.

19F NMR Data Acquisition

Instrumentation:

-

High-field NMR spectrometer equipped with a fluorine probe.

Typical Acquisition Parameters:

-

Pulse Angle: 90°

-

Spectral Width (SW): Sufficient to encompass the resonances of both free and Ca²⁺-bound 5,5'-F2-BAPTA.

-

Number of Scans (NS): Dependent on the intracellular concentration of the probe and the desired signal-to-noise ratio.

-

Relaxation Delay (D1): Should be at least 5 times the longitudinal relaxation time (T₁) of the fluorine nuclei to ensure full relaxation and accurate quantification.

Procedure:

-

Maintain the cells under physiological conditions (e.g., temperature, perfusion with oxygenated medium) throughout the NMR experiment. For cultured cells, this may involve using a perifusion system within the NMR tube.

-

Acquire ¹⁹F NMR spectra using the optimized parameters. A reference compound, such as a fluorinated tryptophan derivative, can be included in a separate capillary for chemical shift referencing.[6]

-

Process the acquired free induction decay (FID) using appropriate software (e.g., applying an exponential multiplication for sensitivity enhancement, Fourier transformation, and phase correction).

Data Analysis

-

Identify the two resonance peaks corresponding to free 5,5'-F2-BAPTA and Ca²⁺-bound 5,5'-F2-BAPTA in the ¹⁹F NMR spectrum.

-

Integrate the areas of both peaks.

-

Calculate the ratio of the areas of the bound and free peaks.

-

Use the known dissociation constant (Kd) for the Ca²⁺-5,5'-F2-BAPTA complex under the experimental conditions to calculate the intracellular free calcium concentration using the formula: [Ca²⁺]i = Kd * (Area_bound / Area_free)

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the experimental workflow from cell preparation to the final calculation of intracellular calcium concentration.

Caption: Experimental workflow for ¹⁹F NMR measurement of intracellular Ca²⁺.

Advantages and Considerations

Advantages:

-

Non-invasive: Allows for measurements in living cells and tissues without disrupting cellular integrity.

-

Quantitative: The slow-exchange kinetics provide a direct measure of the concentrations of free and bound chelator.[1][2]

-

High Selectivity for Ca²⁺: 5,5'-F2-BAPTA exhibits high selectivity for Ca²⁺ over other divalent cations such as Mg²⁺.[2]

-

Insensitivity to pH: The ¹⁹F NMR chemical shifts of 5,5'-F2-BAPTA are relatively insensitive to pH changes within the physiological range.[1][2]

-

No Autofluorescence: Unlike fluorescent indicators, ¹⁹F NMR is not susceptible to interference from cellular autofluorescence.

Considerations:

-

Sensitivity: NMR is an inherently less sensitive technique than fluorescence spectroscopy, requiring higher intracellular concentrations of the probe (in the millimolar range).[4]

-

Potential for Buffering: The high intracellular concentrations of 5,5'-F2-BAPTA required for NMR detection can buffer intracellular Ca²⁺ transients, potentially altering the cellular response being studied.[6][8]

-

Probe Loading and Compartmentalization: Incomplete de-esterification of the AM ester or compartmentalization of the probe within organelles can complicate data interpretation.[9]

-

Instrumentation: Requires access to a high-field NMR spectrometer with a fluorine probe.

References

- 1. pnas.org [pnas.org]

- 2. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Intracellular calcium measurements by 19F NMR of fluorine-labeled chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. pnas.org [pnas.org]

- 7. Development of 19F NMR for measurement of [Ca2+]i and [Pb2+]i in cultured osteoblastic bone cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular free calcium concentration measured with 19F NMR spectroscopy in intact ferret hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of [Ca2+]i in perfused hearts. Critical evaluation of the 5F-BAPTA and nuclear magnetic resonance method as applied to the study of ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5,5'-Difluoro BAPTA AM in Cultured Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5'-Difluoro BAPTA AM is a cell-permeant calcium (Ca²⁺) chelator used to buffer intracellular calcium concentrations.[1][2] As an acetoxymethyl (AM) ester derivative of BAPTA, it can passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, this compound, in the cytosol.[1][3][4] This active form is a highly selective Ca²⁺ buffer that is relatively insensitive to pH changes around physiological values and exhibits fast binding and release kinetics.[2][5] These properties make it an invaluable tool for investigating the role of Ca²⁺ in a multitude of cellular processes, including signal transduction, neurotransmission, and muscle contraction.[5][6] By clamping intracellular Ca²⁺ at a specific level, researchers can elucidate the calcium dependency of various physiological events.[5]

The fluorinated BAPTA analog, this compound, is particularly useful for studying cytosolic free Ca²⁺ by ¹⁹F-NMR.[7][8][9] Determinations with this compound AM are not sensitive to cells with high natural background fluorescence.[8][9]

Mechanism of Action

The utility of this compound AM lies in its ability to be loaded into live cells in a non-disruptive manner. The lipophilic AM ester groups render the molecule membrane-permeant.[4] Following entry into the cell, cytosolic esterases hydrolyze the AM esters, yielding the tetraanion form of this compound, which is membrane-impermeant and thus trapped within the cell.[1][7] This active form then acts as a Ca²⁺ buffer, rapidly chelating free intracellular calcium ions.

Mechanism of this compound AM action in cells.

Data Presentation

The following table summarizes key quantitative parameters for the use of this compound AM. Note that optimal conditions can vary significantly between cell types and experimental setups. Therefore, the provided values should be used as a starting point for optimization.

| Parameter | Recommended Range/Value | Notes |

| Chemical Properties | ||

| Molecular Formula | C₃₄H₃₈F₂N₂O₁₈[1][10] | |

| Molecular Weight | ~800.67 g/mol [10] | |

| Purity | >97% (HPLC)[9] | |

| Appearance | White to off-white crystalline powder[8][9] | Colorless solid[1][2] |

| Solubility | DMSO, DMF, EtOAc, CHCl₃[8][9] | |

| Storage | -20°C, desiccated, protected from light[1][8][9] | Stable for at least 2 years under proper storage conditions.[8][9] |

| Experimental Parameters | ||

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO[3] | Prepare fresh or store in small aliquots at -20°C to -80°C to avoid repeated freeze-thaw cycles.[3] |

| Working Concentration | 1-50 µM[3] | The optimal concentration is cell-type dependent and should be determined empirically. |

| Incubation Time | 15-60 minutes[3] | Longer incubation times may be required for some cell types but can also increase cytotoxicity.[3] |

| Incubation Temperature | 37°C[3] | |

| Pluronic® F-127 Concentration | 0.02% (final concentration)[5] | Aids in the dispersion of the AM ester in aqueous loading buffer. |

| Probenecid Concentration | 1-2.5 mM[5] | Anion-exchange transport inhibitor that can reduce dye leakage from some cell types. |

| De-esterification Time | ≥ 30 minutes[3] | Allows for complete cleavage of the AM esters by intracellular esterases. |

| Calcium Binding Properties | ||

| Ca²⁺ Dissociation Constant (Kd) | ~635 nM[11] | Determined in 115 mM KCl, 20 mM NaCl, 10 mM MOPS, pH 7.2.[11] Kd can be influenced by temperature, pH, and ionic strength. |

| Selectivity | High selectivity for Ca²⁺ over Mg²⁺[5] |

Experimental Protocols

Protocol 1: Loading Adherent Cells with this compound AM

This protocol outlines the standard procedure for loading adherent cells with this compound AM to buffer intracellular calcium.

Materials:

-

This compound AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (10% w/v stock in DMSO)

-

Probenecid (optional)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Adherent cells cultured on coverslips or in multi-well plates

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1-10 mM stock solution of this compound AM in anhydrous DMSO. For example, to make a 1 mM stock solution, dissolve 1 mg of this compound AM (MW ~800.67 g/mol ) in approximately 1.25 mL of anhydrous DMSO. Vortex briefly to ensure complete dissolution.

-

Store the stock solution in small, single-use aliquots at -20°C, protected from light.[3]

-

-

Preparation of Loading Solution (for a final concentration of 10 µM):

-

Warm the required reagents (HBSS, Pluronic® F-127 stock) to room temperature.

-

For 1 mL of loading solution, first prepare an intermediate solution by mixing 10 µL of 1 mM this compound AM stock with 2 µL of 10% Pluronic® F-127.

-

Add this intermediate solution to 1 mL of pre-warmed HBSS to achieve the final desired concentration. The final concentration of Pluronic® F-127 will be approximately 0.02%.[5]

-

If using probenecid, add it to the HBSS to a final concentration of 1-2.5 mM before adding the chelator solution.[5]

-

Vortex the final loading solution gently.

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Wash the cells once with pre-warmed HBSS.

-

Add the prepared loading solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator.[3] The optimal incubation time should be determined empirically for your specific cell type.

-

-

Washing and De-esterification:

-

After incubation, aspirate the loading solution.

-

Wash the cells two to three times with pre-warmed HBSS or culture medium to remove any extracellular this compound AM.[5]

-

Add fresh, pre-warmed culture medium or buffer and incubate for at least 30 minutes at 37°C to allow for complete de-esterification of the AM esters.[3]

-

-

Experimentation:

-

The cells are now loaded with this compound and are ready for your experiment to assess the effects of intracellular calcium buffering.

-

Experimental workflow for loading cells with this compound AM.

Protocol 2: Investigating the Role of Calcium in a Signaling Pathway

This protocol outlines a general approach to determine if a specific cellular response is dependent on an increase in intracellular calcium.

Objective: To determine if "Stimulus X" induces "Response Y" through a Ca²⁺-dependent pathway.

Experimental Groups:

-

Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the this compound AM and the stimulus. This group establishes the basal level of Response Y.

-

BAPTA Control: Cells loaded with this compound AM but not treated with Stimulus X. This controls for any effects of the chelator itself on Response Y.

-

Stimulus Only: Cells treated with Stimulus X. This group shows the total response to the stimulus.

-

BAPTA + Stimulus: Cells loaded with this compound AM and then treated with Stimulus X.

Procedure:

-

Seed and culture cells to the desired confluency.

-

Load cells in Groups 2 and 4 with this compound AM according to Protocol 1.

-

Treat cells in Groups 1 and 3 with a vehicle control during the loading period.

-

After loading, washing, and de-esterification, add Stimulus X to the cells in Groups 3 and 4. Add the stimulus vehicle to Groups 1 and 2.

-

Incubate for the desired time for Response Y to occur.

-

Measure Response Y using an appropriate assay (e.g., Western blot for protein phosphorylation, qPCR for gene expression, fluorescence microscopy for morphological changes).

Interpretation of Results:

-

If Response Y is significantly reduced in Group 4 compared to Group 3, it indicates that the response is dependent on an increase in intracellular Ca²⁺.

-

If there is no significant difference between Group 3 and Group 4, the response is likely independent of a Ca²⁺ influx.

-

A comparison between Group 1 and Group 2 will reveal any effects of the calcium chelator alone on the measured response.

Important Considerations:

-

Cell Type Variability: The efficiency of AM ester loading and hydrolysis can vary significantly between different cell types. Therefore, it is crucial to empirically determine the optimal loading concentration and incubation time for your specific cells.[3]

-

Cytotoxicity: High concentrations of this compound AM or prolonged incubation times can be toxic to cells. It is recommended to perform a viability assay (e.g., Trypan Blue exclusion or MTT assay) to determine the non-toxic concentration range for your cells.[3]

-

Off-Target Effects: BAPTA and its derivatives may have effects independent of their calcium-chelating properties. For instance, loading neuronal cells with BAPTA-AM has been shown to induce endoplasmic reticulum (ER) stress.[12] It is important to include appropriate controls to account for such potential off-target effects.

References

- 1. biotium.com [biotium.com]

- 2. thomassci.com [thomassci.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Cell-permeant Ca2+ chelators reduce early excitotoxic and ischemic neuronal injury in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. adipogen.com [adipogen.com]

- 9. This compound-AM - CAS-Number 128255-42-5 - Order from Chemodex [chemodex.com]

- 10. scbt.com [scbt.com]